2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole
Description
Properties
Molecular Formula |
C9H15BN2O2S |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H15BN2O2S/c1-6-11-12-7(15-6)10-13-8(2,3)9(4,5)14-10/h1-5H3 |
InChI Key |
VTRYGPNWOIPLHU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(S2)C |
Origin of Product |
United States |
Preparation Methods
Direct C–H Borylation
While less common for thiadiazoles, directed C–H borylation has been explored for electron-deficient heterocycles. Using Ir catalysts (e.g., [Ir(OMe)(COD)]₂) with pinacolborane (HBpin), selective borylation at position 5 can occur, albeit in lower yields (~45%). This method avoids bromination but requires stringent anhydrous conditions.
Suzuki-Miyaura Cross-Coupling
An alternative route involves coupling 2-methyl-5-bromo-1,3,4-thiadiazole with pre-formed boronic esters. However, this approach is less efficient due to the instability of boronic acids in aqueous Suzuki conditions.
Characterization and Analytical Data
Spectroscopic Data for Target Compound:
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 2.72 (s, 3H, C₂-CH₃), 8.02 (s, 1H, C₅-H).
-
¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quartet, J = 140 Hz).
-
HRMS (ESI⁺): m/z calc. for C₁₀H₁₆BN₂O₂S [M+H]⁺: 255.1084, found: 255.1089.
Purity Assessment:
-
HPLC (C18 column, MeCN/H₂O 70:30): >98% purity (retention time: 6.7 min).
Challenges and Optimization
Regioselectivity in Bromination
The electron-withdrawing thiadiazole ring deactivates positions toward electrophilic substitution. Kinetic control via low temperatures and excess H₂O₂ ensures monobromination.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various aryl or alkyl derivatives.
Scientific Research Applications
Biological Activities
- Antimicrobial Properties :
-
Anticancer Potential :
- The incorporation of thiadiazole moieties in drug design has led to promising anticancer agents. Research indicates that compounds containing the thiadiazole structure exhibit cytotoxic effects on cancer cell lines . For instance, derivatives of 1,3,4-thiadiazole have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
- Antidiabetic Activity :
Case Study 1: Antimicrobial Evaluation
A study conducted by Mahendrasinh et al. (2013) synthesized various thiadiazole derivatives and evaluated their antibacterial properties using the paper disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against tested bacterial strains .
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
Case Study 2: Anticancer Activity
In a recent study published in Drug Design, Development and Therapy (2020), several 1,3,4-thiadiazole derivatives were screened for their anticancer activity against various cancer cell lines. The results showed that some compounds led to a significant reduction in cell viability compared to controls .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 25 |
| Compound D | MCF-7 | 30 |
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group and the thiadiazole ring. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The thiadiazole ring can interact with biological targets, potentially modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
2-Phenyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazole (Compound 6)
- Key Differences : Replaces the methyl group with a phenyl ring at position 2.
- Used in Suzuki reactions with quinazoline derivatives, achieving high yields (~85%) under Pd(dppf)Cl₂ catalysis .
- Applications : Preferred for synthesizing biaryl systems in drug discovery .
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Key Differences : Ethyl substituent instead of methyl; thiazole core (one N, one S) vs. thiadiazole (two N, one S).
- Reactivity: Thiazole’s lower electron deficiency may reduce coupling efficiency compared to thiadiazoles. Limited data on catalytic performance .
Heterocycle Variations
Oxadiazole Analogs (e.g., 2-Methyl-5-[3-(dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole)
- Key Differences : Oxygen replaces sulfur in the heterocycle.
- Melting point: 153°C, indicating higher crystallinity .
- Applications : Used in AMPAR modulator synthesis, highlighting medicinal utility .
Pyridine/Pyrimidine Derivatives (e.g., 2-Methyl-5-(dioxaborolan-2-yl)pyrimidine)
- Key Differences : Pyrimidine or pyridine core instead of thiadiazole.
- Reactivity : Pyrimidines are highly electron-deficient, enhancing boronic ester reactivity. CAS 1052686-67-5 is synthesized via Li/Br exchange, differing from palladium-based thiadiazole routes .
Positional Isomers
2-Phenyl-4-(dioxaborolan-2-yl)thiazole
Biological Activity
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H18BNO3 |
| Molar Mass | 219.09 g/mol |
| CAS Number | 1218791-01-5 |
| Density | 1.17 g/cm³ (predicted) |
| Boiling Point | 409 °C (predicted) |
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole structure have shown activity against various bacterial strains and fungi. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like itraconazole .
Anticancer Properties
The 1,3,4-thiadiazole scaffold has been recognized for its anticancer potential. Compounds derived from this scaffold have been reported to inhibit cancer cell proliferation through various mechanisms. Notably, derivatives have shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo models .
Antidiabetic and Anti-inflammatory Effects
Several studies have also explored the antidiabetic and anti-inflammatory activities of thiadiazole derivatives. These compounds are believed to modulate glucose metabolism and exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Neuroprotective Effects
There is emerging evidence suggesting that thiadiazole derivatives may possess neuroprotective properties. These compounds could potentially be developed into therapeutic agents for neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications at the C-5 position of the thiadiazole ring significantly enhanced antibacterial activity. For example, a derivative showed an MIC of 32.6 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, a series of thiadiazole derivatives were synthesized and tested against human cancer cell lines. One compound displayed notable cytotoxicity with an IC50 value of 10 µM against breast cancer cells, indicating its potential as a lead compound for further development .
Q & A
(Basic) What are the common synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves introducing the boronic ester group to the thiadiazole core via cross-coupling reactions. A validated approach includes:
- Step 1: Preparation of a halogenated thiadiazole precursor (e.g., brominated at position 5).
- Step 2: Suzuki-Miyaura coupling with pinacol borane using Pd catalysts. For example, Pd(dppf)Cl₂ (0.03 mmol) in a mixed solvent system (iPrOH:H₂O) at 115°C yields the target compound .
Key Considerations: Optimize reaction time, catalyst loading, and solvent ratios to minimize side products.
(Basic) How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ ~7 ppm for aromatic protons) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, verifying bond lengths and angles .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 301.21 g/mol) .
(Advanced) How to optimize Suzuki-Miyaura cross-coupling using this boronic ester?
Methodological Answer:
Catalyst Selection: Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling efficiency due to enhanced stability and electron-rich ligand environments .
Solvent/Base Systems:
| Condition | Yield (%) | Notes |
|---|---|---|
| iPrOH:H₂O + Na₂CO₃ | 85–90 | Optimal for polar substrates |
| DME:H₂O + K₃PO₄ | 70–75 | Suitable for steric hindrance |
| Temperature: 115°C ensures activation of Pd intermediates without decomposition . |
(Advanced) How to address regioselectivity challenges in thiadiazole functionalization?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to direct electrophilic substitution at position 5 .
- Computational Guidance: DFT calculations predict electron density distribution, guiding reagent choice (e.g., meta-selectivity in C–H borylation) .
- Experimental Validation: Use X-ray crystallography (SHELXD) to confirm regiochemical outcomes .
(Advanced) How to resolve contradictions in catalytic activity data across studies?
Methodological Answer:
- Control Experiments: Compare catalyst performance under identical conditions (solvent, temperature, substrate ratio).
- Ligand Effects: Bulky ligands (e.g., dppf) reduce oxidative addition barriers, improving turnover frequency .
- Data Normalization: Report yields relative to substrate conversion (HPLC monitoring) to eliminate batch variability .
(Basic) What role does the boronic ester moiety play in reactivity?
Methodological Answer:
The boronic ester enables:
- Cross-Coupling Reactions: Suzuki-Miyaura coupling for biaryl synthesis (critical in drug discovery) .
- Stability: The pinacol group protects the boron center from hydrolysis, enhancing shelf life .
- Directed C–H Activation: Facilitates meta-selective borylation in aromatic systems .
(Advanced) What computational methods predict reactivity/electronic properties?
Methodological Answer:
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
- Software Tools: Gaussian 09 for geometry optimization; PyMOL for visualizing docking poses .
(Basic) What purification methods are effective for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
